Tetrahydrofurfuryl stearate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

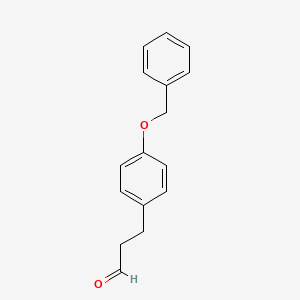

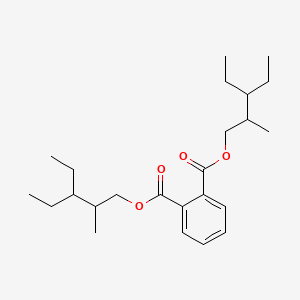

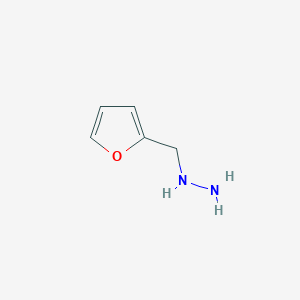

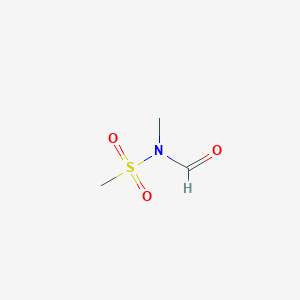

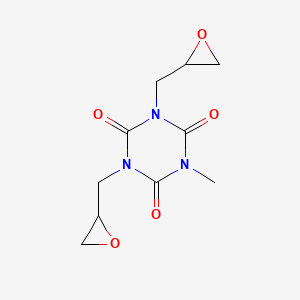

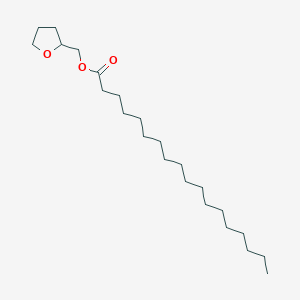

Tetrahydrofurfuryl stearate is a compound that is derived from the combination of tetrahydrofurfuryl alcohol (THFA) and stearic acid . THFA is an organic compound with the formula HOCH2C4H7O, consisting of a tetrahydrofuran ring substituted in the 2-position with a hydroxymethyl group . It is a colorless liquid used as a specialty solvent and synthetic intermediate . The molecular formula of Tetrahydrofurfuryl stearate is C23H44O3 .

Synthesis Analysis

The synthesis of tetrahydrofurfuryl alcohol, a precursor to tetrahydrofurfuryl stearate, involves the hydrogenation of furfural, a biomass-derived compound . This process involves two-step reactions including furfural hydrogenation to furfuryl alcohol and tetrahydrofurfuryl alcohol . The reaction is catalyzed by palladium exchanged vanadium incorporated supported heteropoly molybdate (PdMPAV2) catalysts . The Rh/C catalyst also shows excellent activity for the selective hydrogenation of furfural into tetrahydrofurfuryl alcohol .Molecular Structure Analysis

The molecular structure of Tetrahydrofurfuryl stearate consists of 44 Hydrogen atoms, 23 Carbon atoms, and 3 Oxygen atoms . The structure of THFA consists of a tetrahydrofuran ring substituted in the 2-position with a hydroxymethyl group .Chemical Reactions Analysis

The hydrogenation of furfural is a versatile reaction that upgrades furanic components to biofuels . It can lead to various downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl (tetrahydro)furan, lactones, levulinates, cyclopentanone, or diols, etc .Future Directions

The hydrogenation of furfural, a key step in the production of Tetrahydrofurfuryl stearate, is an open research line, representing an attractive option for biomass valorization towards valuable chemicals and fuels . This process provides a sustainable and profitable route for producing high-quality chemicals from biomass, particularly in the context of potential future fossil energy crises .

properties

CAS RN |

6940-09-6 |

|---|---|

Product Name |

Tetrahydrofurfuryl stearate |

Molecular Formula |

C23H44O3 |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

oxolan-2-ylmethyl octadecanoate |

InChI |

InChI=1S/C23H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h22H,2-21H2,1H3 |

InChI Key |

RYQKMSDUKYBZSD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1CCCO1 |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1CCCO1 |

Other CAS RN |

6940-09-6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.